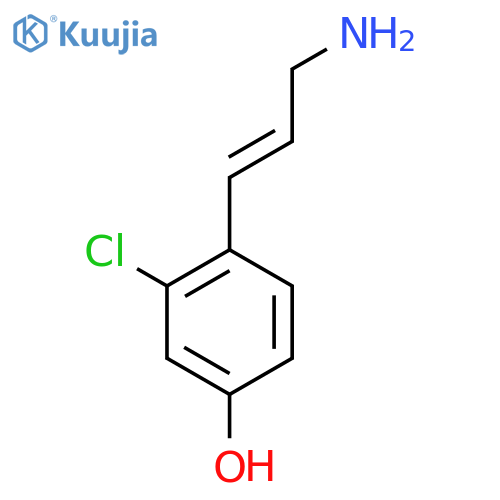

Cas no 1899165-81-1 (4-(3-aminoprop-1-en-1-yl)-3-chlorophenol)

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol 化学的及び物理的性質

名前と識別子

-

- 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol

- EN300-1997394

- 1899165-81-1

-

- インチ: 1S/C9H10ClNO/c10-9-6-8(12)4-3-7(9)2-1-5-11/h1-4,6,12H,5,11H2/b2-1+

- InChIKey: FQFFVYKGXMXYBX-OWOJBTEDSA-N

- ほほえんだ: ClC1C=C(C=CC=1/C=C/CN)O

計算された属性

- せいみつぶんしりょう: 183.0450916g/mol

- どういたいしつりょう: 183.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1997394-0.5g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 0.5g |

$891.0 | 2023-09-16 | ||

| Enamine | EN300-1997394-10.0g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 10g |

$3992.0 | 2023-06-03 | ||

| Enamine | EN300-1997394-0.05g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 0.05g |

$780.0 | 2023-09-16 | ||

| Enamine | EN300-1997394-10g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 10g |

$3992.0 | 2023-09-16 | ||

| Enamine | EN300-1997394-1g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 1g |

$928.0 | 2023-09-16 | ||

| Enamine | EN300-1997394-5.0g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 5g |

$2692.0 | 2023-06-03 | ||

| Enamine | EN300-1997394-0.1g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 0.1g |

$817.0 | 2023-09-16 | ||

| Enamine | EN300-1997394-0.25g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 0.25g |

$855.0 | 2023-09-16 | ||

| Enamine | EN300-1997394-5g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 5g |

$2692.0 | 2023-09-16 | ||

| Enamine | EN300-1997394-1.0g |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol |

1899165-81-1 | 1g |

$928.0 | 2023-06-03 |

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol 関連文献

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

4-(3-aminoprop-1-en-1-yl)-3-chlorophenolに関する追加情報

Introduction to 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol (CAS No. 1899165-81-1) and Its Emerging Applications in Chemical Biology

4-(3-aminoprop-1-en-1-yl)-3-chlorophenol, identified by the chemical identifier CAS No. 1899165-81-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound, featuring a phenolic core substituted with an amine-functionalized propenyl group and a chloro substituent, exhibits intriguing biological activities that make it a valuable candidate for further research and development.

The molecular structure of 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol consists of a benzene ring with a hydroxyl group at the 3-position and an ethylenically unsaturated amine group attached to the 4-position. The presence of both electron-donating (amine) and electron-withdrawing (chloro) groups creates a delicate balance in its reactivity, enabling diverse interactions with biological targets. This structural motif has been explored in various contexts, particularly in the design of novel bioactive molecules.

In recent years, there has been growing interest in leveraging the inherent properties of 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol for the development of innovative pharmaceutical agents. The compound’s ability to engage with multiple biological pathways has positioned it as a promising scaffold for drug discovery. Specifically, studies have highlighted its potential in modulating enzyme activities and interacting with cellular receptors, which are critical for therapeutic intervention.

One of the most compelling aspects of 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol is its versatility in chemical modification. The presence of both the amine and chloro functionalities provides multiple sites for functionalization, allowing researchers to tailor its properties for specific applications. This flexibility has been exploited in the synthesis of derivatives that exhibit enhanced bioavailability, improved metabolic stability, or targeted binding to specific biological targets.

Recent advancements in computational chemistry have further accelerated the exploration of 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol. Molecular modeling studies have revealed insights into its interactions with proteins and nucleic acids, providing a foundation for rational drug design. These computational approaches have been complemented by experimental investigations, which have validated many of the theoretical predictions and provided empirical evidence for the compound’s biological efficacy.

The pharmacological profile of 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol has been investigated across multiple disease models. Initial studies have demonstrated its potential in addressing inflammatory conditions by inhibiting key pro-inflammatory pathways. Additionally, preclinical trials have suggested that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease.

The synthesis of 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance production scalability but also enable access to complex derivatives with tailored properties.

The safety profile of 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol is another critical consideration in its development as a therapeutic agent. Preliminary toxicology studies have indicated that the compound exhibits moderate solubility in water and moderate bioavailability upon oral administration. These characteristics suggest that it may be well-tolerated when administered at appropriate dosages, although further studies are needed to fully characterize its safety profile.

The regulatory landscape for compounds like 4-(3-aminoprop-1-en-1-yl)-3-chlorophenol is evolving to accommodate new methodologies in drug development. Regulatory agencies are increasingly recognizing the value of computational modeling and preclinical data generated through innovative approaches, which can expedite the approval process for promising candidates like this one. This evolving framework is conducive to accelerating the translation of laboratory discoveries into clinical applications.

In conclusion, 4-(3-amino prop - 1 - en - 1 - yl) - 3 - chloro phenol (CAS No. 1899165 - 81 - 1) represents a significant advancement in chemical biology with broad implications for drug discovery and therapeutic development. Its unique structural features, combined with its demonstrated biological activities, make it a compelling candidate for further exploration. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing some of today’s most pressing medical challenges.

1899165-81-1 (4-(3-aminoprop-1-en-1-yl)-3-chlorophenol) 関連製品

- 2460754-56-5(1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one)

- 1997627-85-6(Carbamic acid, N-cyclopropyl-N-(4-methoxy-3-oxobutyl)-, 1,1-dimethylethyl ester)

- 850544-21-7(methyl 4-amino-5-nitro-pyridine-2-carboxylate)

- 760189-08-0(2-(2,2-dimethylpropanoyl)cyclopentan-1-one)

- 1806759-93-2(4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

- 2229186-09-6(4-(2-methanesulfonylphenyl)oxane-2,6-dione)

- 132510-07-7(Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride)

- 2138538-00-6(2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol)

- 1369818-69-8(1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-)

- 2228494-12-8(1-(1H-imidazol-5-yl)methylcyclopropan-1-ol)